molecular formula C16H11ClN2O2 B13208884 7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one

7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one

Cat. No.: B13208884
M. Wt: 298.72 g/mol
InChI Key: JRINLZXZOQBPQA-UHFFFAOYSA-N
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Description

7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a chlorine atom at the 7th position and an oxo group at the 2nd position of the indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindole and isatin.

    Condensation Reaction: The key step involves the condensation of 7-chloroindole with isatin under acidic or basic conditions to form the desired product. Common reagents used in this step include acetic acid or sodium hydroxide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindole derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium ethoxide, or amines.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydroxyindole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of indole derivatives.

    Chemical Biology: It serves as a probe to investigate the interactions of indole derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1H-indole-2,3-dione: Similar structure but lacks the additional indole ring.

    1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one: Similar structure but lacks the chlorine atom at the 7th position.

    7-bromo-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one is unique due to the presence of both the chlorine atom and the oxo group, which confer specific chemical and biological properties. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The oxo group can undergo various chemical transformations, making the compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one

InChI

InChI=1S/C16H11ClN2O2/c17-12-6-3-5-11-9-15(21)19(16(11)12)18-13-7-2-1-4-10(13)8-14(18)20/h1-7H,8-9H2

InChI Key

JRINLZXZOQBPQA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Cl)N(C1=O)N3C(=O)CC4=CC=CC=C43

Origin of Product

United States

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